4-(1-methoxyethyl)piperidine hydrochloride
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Overview
Description
4-(1-methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxyethyl group attached to the piperidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 1-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification systems ensures high yield and purity of the final product. The process may also involve the use of automated systems for monitoring and controlling reaction parameters to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-methoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(1-methoxyethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxyethyl)piperidine hydrochloride
- 4-(3-methoxypropyl)piperidine hydrochloride
- 4-(1-ethoxyethyl)piperidine hydrochloride
Uniqueness
4-(1-methoxyethyl)piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and synthesis.
Properties
CAS No. |
2680543-04-6 |
---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
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